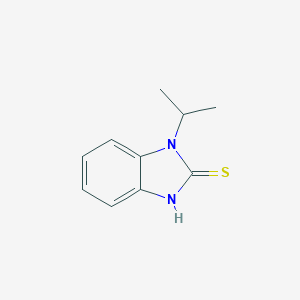

1-Isopropyl-1H-benzoimidazole-2-thiol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propan-2-yl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYKMLUIQQIMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352148 | |

| Record name | 1-isopropyl-1h-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-65-1 | |

| Record name | 1-isopropyl-1h-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 1 Isopropyl 1h Benzoimidazole 2 Thiol in Contemporary Chemical and Biomedical Research

Significance of Benzimidazole-2-thiol Scaffolds in Heterocyclic Chemistry

The benzimidazole-2-thiol scaffold is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. justia.com This nucleus is characterized by a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring, with a thiol group at the 2-position. The presence of the reactive thiol group and the acidic N-H proton allows for extensive structural modifications, making it a versatile intermediate for creating more complex molecules with varied chemical properties.

The thione-thiol tautomerism exhibited by the benzimidazole-2-thiol core further contributes to its chemical reactivity and the diversity of its derivatives. This structural feature is fundamental to its role in the development of novel compounds with potential applications in various fields of chemistry.

Interdisciplinary Relevance in Medicinal Chemistry and Chemical Biology

The benzimidazole (B57391) scaffold is a cornerstone in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. google.com The incorporation of a thiol group at the 2-position often enhances or modulates these biological effects.

Benzimidazole-2-thiol derivatives have been investigated for a multitude of therapeutic applications. For instance, they have been explored as potential agents in the management of diabetes and as inhibitors of enzymes implicated in Alzheimer's disease. The ability of these compounds to interact with various biological targets underscores their importance in medicinal chemistry and chemical biology. The specific compound, 1-Isopropyl-1H-benzoimidazole-2-thiol, has been identified as a ligand for cereblon (CRBN), a component of an E3 ubiquitin ligase complex, highlighting its potential role in targeted protein degradation, a cutting-edge area of drug discovery.

Historical Development and Current Research Trajectories of N-Substituted Benzimidazole-2-thiols

The first synthesis of a benzimidazole compound was reported in 1872. Since then, the field has evolved significantly, with the development of numerous synthetic methodologies to create a vast library of derivatives. The substitution at the nitrogen atom (N-substitution) of the benzimidazole ring is a common strategy to fine-tune the physicochemical and biological properties of these molecules.

Early research often focused on the synthesis and characterization of various N-substituted analogs. The introduction of different alkyl or aryl groups at the N1 position can influence the compound's lipophilicity, steric profile, and interaction with biological targets. justia.com The development of N-substituted benzimidazole-2-thiols has been a continuous area of investigation, driven by the quest for new therapeutic agents.

Current research continues to explore the synthesis and application of novel N-substituted benzimidazole-2-thiols. A specific synthetic route for this compound has been detailed in patent literature, showcasing the ongoing interest in this class of compounds for modern therapeutic applications. The synthesis involves the reaction of 2-Chloro-1-isopropyl-1H-benzoimidazole with thiourea (B124793) in ethanol (B145695).

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2416-65-1 |

| Molecular Formula | C10H12N2S |

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | 1-isopropyl-1,3-dihydro-2H-benzimidazole-2-thione |

Table 2: Synthesis of this compound

| Reactants | Reagents | Conditions | Product |

|---|

Strategic Methodologies for the Synthesis and Derivatization of 1 Isopropyl 1h Benzoimidazole 2 Thiol

Regioselective Synthetic Routes to the Core Benzimidazole (B57391) Thiol Scaffold

The formation of the fundamental 1-isopropyl-1H-benzoimidazole-2-thiol structure is primarily accomplished through regioselective synthetic routes that ensure the precise placement of the isopropyl group on one of the nitrogen atoms of the benzimidazole ring.

Cyclocondensation Reactions from Ortho-Phenylenediamines

A prevalent and effective method for synthesizing the benzimidazole-2-thiol core involves the cyclocondensation of an appropriately substituted ortho-phenylenediamine with a thiocarbonyl-containing reagent. researchgate.netosi.lv In the specific case of this compound, this would typically involve the reaction of N-isopropyl-ortho-phenylenediamine with carbon disulfide. researchgate.netprepchem.com This reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield the desired benzimidazole-2-thiol. researchgate.net

The reaction conditions for this cyclocondensation can be varied. For instance, the use of potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water at reflux temperature is a common practice for promoting the reaction between the diamine and carbon disulfide. prepchem.comnih.gov

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| N-isopropyl-ortho-phenylenediamine and Carbon Disulfide | Potassium Hydroxide, Ethanol, Water | This compound | prepchem.com |

| N-(prop-2-yn-1-yl)-o-phenylenediamines and Phenyl Isothiocyanate | - | 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones | researchgate.net |

Alternative Synthetic Pathways and Novel Catalytic Systems

While the direct cyclocondensation of N-substituted ortho-phenylenediamines is a primary route, alternative pathways exist for the synthesis of the benzimidazole-2-thiol scaffold. One such method involves the reaction of ortho-phenylenediamine with thiophosgene (B130339) in chloroform. Another approach utilizes the refluxing of a solution of ortho-phenylenediamine with thiocyanate (B1210189) at elevated temperatures. nih.gov

Furthermore, research into novel catalytic systems aims to improve the efficiency and selectivity of these synthetic routes. While specific examples for this compound are not extensively detailed in the provided context, the broader field of benzimidazole synthesis explores various catalysts to facilitate the cyclocondensation reaction. nih.govbohrium.com

Functionalization and Derivatization Approaches at Key Molecular Positions

Once the this compound core is synthesized, its chemical versatility allows for a wide range of functionalization and derivatization reactions at several key positions, enabling the creation of a library of related compounds with potentially diverse properties. researchgate.net

Thiol Group Functionalization (e.g., Alkylation, Acylation, Oxidation)

The thiol group (C-SH) is a primary site for derivatization.

Alkylation: The sulfur atom can be readily alkylated to form S-alkyl derivatives. For instance, the reaction of this compound with an alkyl halide in the presence of a base would yield the corresponding 2-(alkylthio)benzimidazole. A general example is the synthesis of 2-(benzylthiomethyl)-1H-benzimidazole derivatives through the condensation of 2-(chloromethyl)-1H-benzimidazole with a substituted benzylthiol. researchgate.netgsconlinepress.com

Acylation: Acylation of the thiol group can lead to the formation of thioesters. This would typically involve reacting the thiol with an acyl chloride or anhydride.

Oxidation: The thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bridge, linking two benzimidazole units. Stronger oxidation can convert the thiol group into a sulfonic acid. nih.govnih.govresearchgate.net For example, 1H-benzimidazole-2-thiol can be oxidized to 1H-benzimidazol-2-yl-sulfonic acid using potassium permanganate (B83412) in a sodium hydroxide solution. nih.gov The reaction of thiols with di-iodine can also lead to the formation of disulfides or, in some cases, desulfurization. uq.edu.aumsu.ru The rate of self-oxidation of thiols can be influenced by the presence of metal ions like copper, manganese, and iron. researchgate.net

N-Alkylation and Other Nitrogen-Center Modifications

The secondary amine nitrogen in the benzimidazole ring (N-H) can also be a target for functionalization, although in the case of this compound, one of the nitrogens is already substituted. However, for a generic 1H-benzimidazole-2-thiol, N-alkylation is a common modification. researchgate.net This is often achieved by reacting the benzimidazole with an alkyl halide in the presence of a base like potassium carbonate. researchgate.netgsconlinepress.com This reaction can lead to the formation of 1,3-disubstituted benzimidazolium salts or a mixture of N1 and N3 alkylated products, depending on the starting material and reaction conditions.

Substitution on the Benzene (B151609) Ring Moiety

The benzene ring of the benzimidazole scaffold presents further opportunities for derivatization through electrophilic substitution reactions. These reactions introduce functional groups onto the aromatic ring, thereby modifying the electronic properties and steric profile of the molecule.

| Functionalization Position | Reaction Type | Example Reagents | Resulting Functional Group/Derivative | Reference |

|---|---|---|---|---|

| Thiol Group | Alkylation | Alkyl Halide, Base | 2-(Alkylthio)benzimidazole | researchgate.net |

| Thiol Group | Oxidation | Potassium Permanganate | Sulfonic Acid | nih.gov |

| Thiol Group | Oxidation | Di-iodine | Disulfide | uq.edu.au |

| Nitrogen Center | N-Alkylation | Alkyl Halide, Potassium Carbonate | 1,3-Dialkylbenzimidazolium Salt | gsconlinepress.com |

| Benzene Ring | Nitration | Nitrating Agent | Nitro-substituted Benzimidazole | nih.gov |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound Derivatives

The growing emphasis on environmental stewardship in chemical production has spurred significant research into green and sustainable synthetic methodologies for heterocyclic compounds, including derivatives of this compound. These approaches aim to minimize the environmental footprint of chemical processes by reducing waste, lowering energy consumption, and utilizing less hazardous materials, in stark contrast to more traditional synthetic routes.

Conventional methods for synthesizing the core benzimidazole structure often involve multi-step procedures with harsh reaction conditions, extended reaction times, and the use of volatile organic solvents, which can contribute to environmental pollution. A typical synthesis might involve the condensation of o-phenylenediamines with carbon disulfide in a refluxing alcoholic solution, a process that, while effective, presents several drawbacks from a green chemistry perspective.

In response to these challenges, researchers have developed several innovative, eco-friendly alternatives for the synthesis of benzimidazole derivatives, which are applicable to the production of this compound and related compounds. These methods align with the core principles of green chemistry by improving atom economy, reducing energy usage, and minimizing waste generation.

Microwave-Assisted Synthesis

One of the most promising green techniques is the use of microwave irradiation to drive chemical reactions. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to mere minutes, leading to substantial energy savings. nih.gov Furthermore, these reactions can often be conducted under solvent-free conditions, completely eliminating the need for volatile organic compounds that are harmful to the environment. nih.gov The use of microwave irradiation often leads to higher product selectivity and yields. nih.gov For instance, a simple and efficient microwave-assisted method for synthesizing 1,2-disubstituted benzimidazoles has been developed, which can be adapted for the synthesis of this compound derivatives. nih.gov This method not only accelerates the reaction but also simplifies the product isolation process, often requiring just the addition of water and extraction with a green solvent like ethyl acetate (B1210297). nih.gov

Solvent-Free Synthesis by Grinding

Another significant advancement in the green synthesis of benzimidazole derivatives is the use of solvent-free reactions conducted by grinding the reactants together. nih.gov This mechanochemical approach involves the thorough mixing of solid reactants in a mortar and pestle until a melt is formed, followed by heating. nih.gov This method boasts an exceptional atom economy and avoids the use of any solvents, making it a highly attractive and environmentally benign strategy. nih.gov The operational simplicity and reduced reaction times further enhance its appeal for the large-scale production of benzimidazole derivatives. nih.gov The synthesis of 2-mercaptobenzimidazoles, the parent structure of this compound, has been successfully achieved using this one-pot, solvent-free grinding method. nih.gov

Photocatalytic Synthesis

A cutting-edge sustainable approach involves the use of photocatalysis to synthesize benzimidazole derivatives. nih.gov This method can utilize a photocatalyst, such as titanium dioxide (TiO2), to drive the reaction using light as an energy source. nih.gov In one innovative example, a one-pot, tandem process starting from a nitro compound and ethanol was developed. nih.gov The photocatalytic process dehydrogenates ethanol to produce the necessary hydrogen for the reduction of the nitro group and the aldehyde required for the cyclization to form the benzimidazole ring. nih.gov This approach is particularly sustainable as it uses readily available starting materials and a renewable energy source.

The following table provides a comparative overview of traditional versus green synthetic methodologies for benzimidazole derivatives, highlighting the advantages of the sustainable approaches.

| Methodology | Reaction Conditions | Solvent | Reaction Time | Key Advantages |

| Traditional Synthesis | Reflux | Alcoholic Solvents | Several Hours | Established and well-understood. |

| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-free or Green Solvents | 5-10 minutes | Rapid reaction, high yields, energy efficient, reduced waste. nih.gov |

| Solvent-Free Grinding | Grinding and Heating | None | Reduced | High atom economy, no solvent waste, simple procedure. nih.gov |

| Photocatalytic Synthesis | Light and Photocatalyst | Ethanol-water mixtures | Variable | Uses renewable energy, sustainable reagents. nih.gov |

The adoption of these green and sustainable principles in the synthesis of this compound and its derivatives not only aligns with global environmental goals but also offers significant economic benefits through increased efficiency and reduced waste management costs.

Advanced Spectroscopic and Structural Elucidation of 1 Isopropyl 1h Benzoimidazole 2 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Isopropyl-1H-benzoimidazole-2-thiol, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a complete picture of its molecular structure. The compound primarily exists in the thione tautomeric form, where the proton is on a nitrogen atom rather than the sulfur, a common feature for benzimidazole-2-thiols. mdpi.comnih.gov

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum of this compound would exhibit distinct signals corresponding to the N-H proton of the thione, the aromatic protons of the benzimidazole (B57391) ring, and the protons of the N-isopropyl group.

N-H Proton: A characteristic broad singlet is expected far downfield, typically in the range of δ 12.0-13.5 ppm. This significant deshielding is due to the proton being attached to a nitrogen atom within a conjugated system and its involvement in intermolecular hydrogen bonding. Similar N-H protons in related benzimidazole-2-thiones appear in this region. mdpi.comnih.govtsijournals.com

Aromatic Protons: The four protons on the benzene (B151609) ring will appear in the aromatic region, approximately between δ 7.0 and 7.8 ppm. Due to the asymmetry introduced by the N-isopropyl group, these protons are chemically non-equivalent and are expected to produce a complex multiplet pattern. Typically, this consists of two sets of multiplets, each integrating to two protons.

Isopropyl Protons: The isopropyl group will give rise to two distinct signals. The single methine (CH) proton will appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent methyl protons. The six methyl (CH₃) protons will appear as a doublet, coupled to the single methine proton. The methine proton is expected around δ 4.5-5.0 ppm, while the methyl protons would be significantly more upfield.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | N-H (Thione) |

| ~7.2-7.8 | Multiplet | 4H | Ar-H |

| ~4.7 | Septet | 1H | N-CH(CH₃)₂ |

| ~1.6 | Doublet | 6H | N-CH(CH₃)₂ |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, a total of eight distinct signals are predicted in the broadband-decoupled spectrum, corresponding to the seven unique carbon environments in the molecular framework (four aromatic CH, two aromatic quaternary, one C=S, one methine CH, and one methyl CH₃, with the two methyls being equivalent).

Thione Carbon (C=S): The most downfield signal is attributed to the C=S carbon, which is highly deshielded. Its chemical shift is expected in the range of δ 168-172 ppm, a characteristic value for benzimidazole-2-thiones. mdpi.comnih.gov

Aromatic Carbons: The six carbons of the benzimidazole ring will appear in the δ 110-145 ppm range. Two of these will be quaternary carbons (C3a and C7a), which typically have lower intensities, while the other four are CH carbons.

Isopropyl Carbons: The isopropyl group will show two signals. The methine (CH) carbon is expected around δ 45-50 ppm, and the two equivalent methyl (CH₃) carbons will appear further upfield, around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~169.0 | C | C=S |

| ~142.0, ~135.0 | C | C-3a, C-7a |

| ~122.0, ~112.0 | CH | Ar-C |

| ~48.0 | CH | N-CH(CH₃)₂ |

| ~22.0 | CH₃ | N-CH(CH₃)₂ |

To confirm the assignments made from one-dimensional spectra, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A clear cross-peak would be observed between the septet of the isopropyl methine proton and the doublet of the methyl protons, confirming their connectivity within the isopropyl group. Correlations between adjacent aromatic protons would also help to delineate the complex splitting patterns in that region.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the proton signals to their corresponding carbon signals. For instance, the HSQC spectrum would show a cross-peak connecting the isopropyl methine proton signal (~δ 4.7) to the methine carbon signal (~δ 48.0) and another connecting the methyl proton doublet (~δ 1.6) to the methyl carbon signal (~δ 22.0). Similarly, each aromatic proton signal would be correlated to its specific aromatic carbon signal.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides crucial information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum is used to identify the presence of key functional groups. For this compound, the spectrum would be dominated by vibrations of the N-H, C-H, C=S, and the aromatic ring system.

N-H Stretching: A broad absorption band is expected in the region of 3100-3200 cm⁻¹, characteristic of the N-H stretch in the hydrogen-bonded thione tautomer. mdpi.comresearchgate.net

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹) correspond to the aliphatic C-H stretching vibrations of the isopropyl group. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. researchgate.net

C=C and C=N Stretching: The aromatic ring gives rise to several absorption bands in the 1620-1450 cm⁻¹ region due to C=C and C=N bond stretching. researchgate.net

Thioamide Bands: The C=S stretching vibration is often coupled with other vibrations and can be difficult to assign definitively. It is expected to contribute to bands in the 1300-1100 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 | Broad, Medium | N-H Stretch |

| ~2970 | Sharp, Medium | Aliphatic C-H Stretch |

| ~1620, ~1500 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1270 | Medium | C=S Stretch (Thioamide) |

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound has been reported in the searched literature, its application would be highly beneficial. Symmetric vibrations and bonds involving heavier atoms, which are often weak in IR spectra, can produce strong signals in Raman spectra.

Specifically, the C=S stretching vibration, which can be weak and difficult to identify in the FT-IR spectrum due to coupling, would likely produce a more intense and easily identifiable band in the Raman spectrum. Furthermore, the symmetric "ring breathing" vibrations of the benzimidazole scaffold would be prominent in the Raman spectrum, providing a clear fingerprint for the heterocyclic core. The combination of FT-IR and Raman spectroscopy would thus allow for a more complete and confident vibrational assignment for the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

In the analysis of thiol-containing peptides and similar molecules, tandem mass spectrometry (MS/MS) is particularly informative. The fragmentation behavior is significantly influenced by the presence and location of fixed charges within the molecule. For instance, modifications at a cysteine residue can lead to characteristic fragment ions that help pinpoint the site of modification. The introduction of a fixed positive charge often results in the formation of more doubly charged fragment ions during tandem mass spectrometry. nih.gov The fragmentation patterns of benzimidazole derivatives can be complex, but key losses, such as the alkyl group or the thiol moiety, are often observed and aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. hilarispublisher.comresearchgate.netnih.gov

Table 1: Theoretical Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂S |

| Molecular Weight | 192.28 g/mol scbt.com |

| Theoretical Monoisotopic Mass | 192.0721 u |

X-ray Crystallography for Solid-State Molecular Geometry

While a specific crystal structure for this compound was not found in the searched literature, studies on related benzimidazole derivatives provide valuable insights into the expected structural features. nih.govrsc.orgresearchgate.netnih.gov These studies consistently show that the benzimidazole core is generally planar. nih.govresearchgate.net

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Table 2: Representative Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 11.7934(9) | mdpi.com |

| b (Å) | 14.3002(14) | mdpi.com |

| c (Å) | 8.4444(8) | mdpi.com |

| β (°) | 106.243(5) | mdpi.com |

| V (ų) | 1367.3(2) | mdpi.com |

| Z | 4 | mdpi.com |

Supramolecular Architecture and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of molecules is governed by a variety of intermolecular interactions, which collectively define the supramolecular architecture. In benzimidazole derivatives, hydrogen bonding and π-π stacking are common and crucial interactions. researchgate.netnih.gov

Hydrogen bonds, particularly involving the N-H group of the imidazole (B134444) ring and the sulfur atom of the thiol group, are expected to play a significant role in the crystal packing of this compound. These interactions can lead to the formation of chains, dimers, or more complex three-dimensional networks. nih.gov The geometry of these hydrogen bonds, including donor-acceptor distances and angles, is a key aspect of the crystal structure analysis. researchgate.net

Furthermore, the aromatic benzimidazole ring system is prone to π-π stacking interactions. These interactions, where the planar rings stack on top of each other, contribute significantly to the stability of the crystal lattice. rsc.orgmdpi.com The specific geometry of these stacking interactions, such as the centroid-to-centroid distance and the slip angle between the rings, can be determined from the crystallographic data. In many benzimidazole structures, a head-to-tail arrangement of stacking is observed. nih.gov

Table 3: Common Intermolecular Interactions in Benzimidazole Derivatives

| Interaction Type | Description | Typical Distances (Å) |

| N-H···S Hydrogen Bond | A hydrogen bond between the imidazole nitrogen donor and the thiol sulfur acceptor. | 2.3 - 2.8 (H···S) |

| N-H···N Hydrogen Bond | A hydrogen bond between imidazole nitrogen atoms of adjacent molecules. | 1.8 - 2.2 (H···N) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3.3 - 3.8 (centroid-centroid) |

Note: The distances provided are typical ranges observed in related structures and are for illustrative purposes as specific experimental data for this compound was not found.

Computational and Theoretical Investigations on 1 Isopropyl 1h Benzoimidazole 2 Thiol

Density Functional Theory (DFT) Studies for Electronic and Geometrical Optimization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and geometry of molecules. For 1-isopropyl-1H-benzoimidazole-2-thiol, DFT studies provide valuable insights into its fundamental properties.

Optimized Molecular Geometry and Conformational Preferences

DFT calculations, often employing methods like B3LYP with a suitable basis set, are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The isopropyl group attached to one of the nitrogen atoms of the benzimidazole (B57391) ring can adopt different conformations, and DFT can predict the energetically most favorable arrangement.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. DFT calculations provide the energies of these orbitals and the energy gap between them.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring and the sulfur atom, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, is typically distributed over the entire molecule. The energy gap is a critical parameter in determining the molecule's stability and reactivity. researchgate.netresearchgate.net

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. nih.gov

For this compound, the MEP map would likely show negative potential around the sulfur atom and the nitrogen atoms of the imidazole (B134444) ring, indicating these as sites for electrophilic interaction. nih.gov The hydrogen atoms of the isopropyl group and the benzimidazole ring would exhibit positive potential. This information is instrumental in understanding intermolecular interactions and the molecule's binding behavior with biological targets. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Transitions, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.netnih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra. nih.gov While the polarizable continuum model (PCM) may not always accurately predict chemical shifts for protons involved in hydrogen bonding, considering specific solute-solvent interactions can improve the correlation with experimental values. nih.gov

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra of molecules. nih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). These theoretical spectra can be compared with experimentally obtained UV-Vis spectra to understand the electronic properties of the molecule.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

Tautomerism Studies and Energetic Stability Analysis (Thione-Thiol Tautomerism)

Benzimidazole-2-thiol derivatives can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). The equilibrium between these two forms is an important aspect of their chemistry. Benzimidazole itself exists in two equivalent tautomeric forms. researchgate.net

Computational studies using DFT can be performed to determine the relative energetic stability of the thione and thiol tautomers of this compound. By calculating the total electronic energies of the optimized geometries of both tautomers, it is possible to predict which form is more stable. In many benzimidazole-2-thiol systems, the thione form is found to be the more stable tautomer in both the gas phase and in solution. mdpi.com The relative stability can be influenced by factors such as the solvent environment.

| Tautomeric Form | Key Structural Feature | Relative Stability |

| Thione | C=S double bond, N-H bond | Generally the more stable form. mdpi.com |

| Thiol | C-S single bond, S-H bond | Generally the less stable form. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape.

By simulating the motion of the molecule at a given temperature, MD can reveal the different conformations that the isopropyl group can adopt and the flexibility of the benzimidazole ring system. This is particularly important for understanding how the molecule might interact with a biological receptor, as it can adopt different shapes to fit into a binding site. MD simulations can also provide information about the stability of intermolecular interactions, such as hydrogen bonds, over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling Integration

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the structural attributes of a molecule, such as this compound, influence its biological activity. By developing mathematical models, QSAR links the physicochemical properties of a compound to its activity, enabling the prediction of efficacy for novel derivatives.

For benzimidazole derivatives, including the this compound scaffold, QSAR analyses have successfully identified key molecular descriptors that govern their biological activities. nih.govresearchgate.net Multiple linear regression (MLR) is a commonly employed technique to construct these relationships. nih.govresearchgate.net Studies on series of benzimidazole derivatives have revealed that descriptors such as lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) are crucial in determining their inhibitory activities against various organisms. nih.govresearchgate.net

In a notable QSAR study on benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae, a training set of 16 compounds was used to generate models, which were then validated against a test set of 8 compounds. nih.govresearchgate.net The statistical robustness of these models was confirmed using the leave-one-out technique. nih.govresearchgate.net The findings underscore the importance of lipophilicity and electronic properties in the bioactivity of this class of compounds. nih.govresearchgate.net

Another QSAR investigation focused on benzimidazole derivatives as inhibitors of Mycobacterium tuberculosis H37Rv. scirp.org This study utilized Density Functional Theory (DFT) to calculate molecular descriptors. scirp.org The resulting models, developed using multiple linear regression (MLR), nonlinear regression (NLMR), and artificial neural network (ANN) methods, highlighted the significance of the chemical potential (μ), polarizability (α), specific bond lengths like l(C=N), and lipophilicity. scirp.org The ANN model, in particular, demonstrated excellent predictive capability. scirp.org

Furthermore, QSAR studies on 2-thioarylalkyl benzimidazole derivatives have identified the dipole moment (µ), the energy of the Highest Occupied Molecular Orbital (EHOMO), and the smallest negative charge (q-) as critical quantum chemical descriptors for their anthelmintic activity. researchgate.netscholars.direct These models were developed using DFT at the B3LYP/6-311G(d,p) level of theory and showed strong statistical validation. scholars.direct

Table 1: Key Molecular Descriptors in QSAR Models for Benzimidazole Derivatives

| Descriptor | Significance | Reference |

|---|---|---|

| Lipophilicity (logP) | Governs the compound's ability to cross cell membranes. | nih.govresearchgate.netscirp.org |

| Dipole Moment (DM/µ) | Influences polar interactions with biological targets. | nih.govresearchgate.netresearchgate.netscholars.direct |

| Surface Area Grid (SAG) | Relates to the steric fit of the molecule in a binding site. | nih.govresearchgate.net |

| Chemical Potential (μ) | A measure of the molecule's reactivity. | scirp.org |

| Polarizability (α) | Describes the molecule's ability to form induced dipoles. | scirp.org |

| EHOMO | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | researchgate.netscholars.direct |

These QSAR findings for the broader benzimidazole class provide a solid framework for predicting the activity of this compound and for the rational design of new, more potent analogues.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mode of this compound and its derivatives to their biological targets, offering a detailed view of the protein-ligand interactions at the atomic level.

The general approach for modeling protein-ligand interactions with congeneric series, such as those including this compound, often starts with a known crystal structure of a ligand from the series bound to the protein. nih.gov The conserved core of the molecule is positioned in the binding site, and the variable side chains are then sampled using torsion-angle-based methods and energy minimization to find the most favorable binding poses. nih.gov The OPLS-AA/GBSA molecular mechanics/implicit solvent model is a common scoring function used in these simulations to rank the binding affinities of the different ligands. nih.gov

Molecular docking studies on various benzimidazole derivatives have been conducted to understand their mechanism of action against different diseases. For instance, docking investigations of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have been performed to explore their antimicrobial and antibiofilm activities. nih.gov Similarly, docking studies have been integral in the investigation of novel monocationic indole-benzimidazole derivatives as antibacterial agents. nih.gov

In the context of anticonvulsant activity, molecular docking has been used to study 2-(2-Benzyl-1H-benzo[d]imidazol-1-yl)-1-(3,5-disubstituted phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-ones, providing insights into their binding at the molecular level.

The binding of a ligand to a protein can be understood through different models. The "lock-and-key" model suggests a rigid protein and ligand, while the "induced fit" model posits that the protein's binding site is flexible and can change conformation upon ligand binding. nih.gov The interactions stabilizing the protein-ligand complex are primarily noncovalent and include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions.

Table 2: Common Intermolecular Interactions in Protein-Ligand Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

Through molecular docking and protein-ligand interaction modeling, researchers can visualize how this compound fits into the active site of a target protein, identify key amino acid residues involved in the interaction, and predict its binding affinity. This information is invaluable for the structure-based design of more effective and selective inhibitors.

Molecular Mechanisms and Biological Activity of 1 Isopropyl 1h Benzoimidazole 2 Thiol and Its Analogs

Antimicrobial Efficacy and Mechanisms of Action

Benzimidazole (B57391) derivatives, including 1-Isopropyl-1H-benzoimidazole-2-thiol, have demonstrated a broad spectrum of antimicrobial activities. Their efficacy stems from their ability to interfere with essential microbial processes.

Antibacterial Activity

The antibacterial properties of benzimidazole analogs have been evaluated against a range of pathogenic bacteria. For instance, certain indolylbenzo[d]imidazoles have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as < 1 µg/mL. nih.gov N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have also exhibited notable antibacterial effects against Staphylococcus aureus and Streptococcus faecalis, with MIC values of 4 and 8 μg/mL, respectively. nih.gov

A series of N-acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolone analogs were synthesized and tested for their antimicrobial activity. researchgate.net Among them, compounds 5-07 and 5-19 were particularly effective against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

| Compound/Analog | Bacterium | Activity (MIC) |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | < 1 µg/mL nih.gov |

| Indolylbenzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus | 3.9–7.8 µg/mL nih.gov |

| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | Staphylococcus aureus | 4 µg/mL nih.gov |

| N-alkylated-2-(phenyl)-1H-benzimidazole (2g) | Streptococcus faecalis | 8 µg/mL nih.gov |

| N-acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolone (5-07, 5-19) | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Not specified |

Furthermore, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole has demonstrated activity against Mycobacterium smegmatis with a low MIC of 3.9 µg/mL. nih.gov

Antifungal Activity

The antifungal potential of benzimidazole derivatives is also noteworthy. Several analogs have shown efficacy against pathogenic fungi like Candida albicans. For example, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole both exhibited an MIC of 3.9 µg/mL against C. albicans. nih.gov Additionally, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activity against Candida albicans and Aspergillus niger with MIC values of 64 μg/mL. nih.gov A series of S-alkyl benzimidazole-thienopyrimidines also displayed activity against the Candida albicans fungal strain. mdpi.com

| Compound/Analog | Fungus | Activity (MIC) |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 µg/mL nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 µg/mL nih.gov |

| N-alkylated-2-(phenyl)-1H-benzimidazole (1b, 1c, 2e, 2g) | Candida albicans, Aspergillus niger | 64 µg/mL nih.gov |

| S-alkyl benzimidazole-thienopyrimidines | Candida albicans | Not specified mdpi.com |

Inhibition of Biofilm Formation and Virulence Factors

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Certain benzimidazole analogs have shown promise in combating this issue. Indolylbenzo[d]imidazoles, specifically compounds 3aa , 3ad , 3ao , and 3aq , have demonstrated excellent antibiofilm activity by inhibiting biofilm formation and eliminating cells within mature biofilms of S. aureus. nih.gov Another study identified 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole, named antibiofilm compound 1 (ABC-1), which effectively inhibits biofilm formation by multiple pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), on various surfaces. nih.gov A fluorinated benzimidazole derivative, TFBZ, has also been shown to disrupt MRSA biofilms by regulating the expression of genes involved in cell adhesion and biofilm formation. nih.gov

Molecular Targets in Microbial Pathogens

The antimicrobial effects of benzimidazole derivatives are attributed to their interaction with specific molecular targets within microbial cells. One such target is the filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division. nih.gov Trisubstituted benzimidazoles are known to target FtsZ, highlighting a key mechanism of their antitubercular activity. nih.gov

Another important target is the (p)ppGpp synthetase/hydrolase enzyme (Rel), which is involved in the bacterial stringent response, a key survival mechanism. nih.gov Substituted indoles and benzimidazoles have been shown to bind to Rel, thereby disrupting this regulatory pathway. nih.gov Furthermore, benzimidazole-containing compounds have been identified as inhibitors of pyruvate (B1213749) kinase, an essential enzyme in staphylococcal species. nih.gov Molecular docking studies have also suggested that S-alkyl benzimidazole-thienopyrimidines have a high affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme found in P. aeruginosa. mdpi.com

Anticancer Potential and Cellular Pathway Modulation

In addition to their antimicrobial properties, benzimidazole derivatives have emerged as promising candidates for anticancer therapy. Their structural similarity to purines allows them to interfere with the biological processes of cancer cells. nih.gov

Inhibition of Cell Proliferation and Apoptosis Induction

A key aspect of the anticancer activity of benzimidazole analogs is their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). nih.gov For instance, a novel 1,2,5-trisubstituted benzimidazole derivative, TJ08, has demonstrated cytotoxic effects against a panel of cancer cell lines, including Jurkat, K-562, and HeLa cells, with IC50 values ranging from 1.88 to 3.82 μM. nih.gov This compound was found to induce both early and late apoptosis. nih.gov

Specificity and Selectivity in Cancer Cell Lines

The anticancer potential of benzimidazole derivatives has been a subject of extensive research, with many compounds demonstrating cytotoxicity against various cancer cell lines. The selectivity of these compounds for cancer cells over normal cells, and their differential efficacy against various cancer types, are critical aspects of their therapeutic potential.

While direct studies on the cytotoxicity of this compound are not extensively documented in publicly available research, the broader class of benzimidazole derivatives has shown significant and often selective anticancer activity. For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, a structural analog of the microtubule inhibitor nocodazole, has demonstrated potent inhibition of proliferation in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com Notably, RDS 60 did not exert significant cytotoxic effects on normal human dermal fibroblasts and keratinocytes, suggesting a degree of selectivity for rapidly dividing tumor cells. mdpi.com This selective cytotoxicity is a highly desirable feature for potential anticancer agents. mdpi.com

Furthermore, the substitution pattern on the benzimidazole ring is a key determinant of cytotoxicity and selectivity. A study on 1-propenyl-1,3-dihydro-benzimidazol-2-one showed cytotoxic effects against neuroblastoma (Neura 2a), breast cancer (MCF-7), and kidney cancer (HEK 293) cell lines in the low micromolar range. nih.gov Another study synthesized a series of 2-phenylbenzimidazoles and evaluated their in vitro anticancer activities against human lung adenocarcinoma (A549), breast cancer (MDA-MB-231), and prostate cancer (PC3) cell lines. researchgate.net The results indicated that specific substitutions could enhance antiproliferative activity, with one compound exhibiting an IC50 value of 3.55 μg/mL against the MDA-MB-231 cell line. researchgate.net

Benzimidazole carbamates have also been shown to induce cytotoxicity in breast cancer cells through mechanisms such as p53-dependent apoptosis and p53-independent mitotic catastrophe. nih.gov Interestingly, p53-mutant breast cancer cells were found to be more sensitive to a benzimidazole carbamate known as BCar, which also displayed a wider therapeutic window compared to clinically used microtubule-targeting agents like docetaxel (B913) and vincristine. nih.gov

The data from various studies on benzimidazole derivatives suggest that the this compound scaffold has the potential for selective anticancer activity, although empirical data on its specific cytotoxic profile against a panel of cancer cell lines is needed for confirmation.

Table 1: Cytotoxicity of Benzimidazole Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Source |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a | ~20 µM | nih.gov |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | MCF-7 | ~20 µM | nih.gov |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | HEK 293 | ~20 µM | nih.gov |

| 2-phenylbenzimidazole derivative 40 | MDA-MB-231 | 3.55 µg/mL | researchgate.net |

| Benzimidazole derivative se-182 | A549 | 15.80 µM | jksus.org |

| Benzimidazole derivative se-182 | HepG2 | 15.58 µM | jksus.org |

This table is interactive. You can sort and filter the data.

Anti-inflammatory Response and Signaling Pathways

Benzimidazole derivatives are known to possess anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. nih.gov A central player in inflammation is the nuclear factor-κB (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

While specific studies on the anti-inflammatory mechanism of this compound are limited, research on other benzimidazole-containing compounds provides insights into potential mechanisms. For example, a novel small molecule inhibitor of the NF-κB pathway was discovered to have potent anti-inflammatory effects. nih.gov This compound was found to suppress the phosphorylation and nuclear translocation of NF-κB, thereby inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells. nih.gov The inhibition of NF-κB activation led to a dose-dependent decrease in the production of TNF-α and IL-6. nih.gov

Another important target in the inflammatory cascade is the enzyme phospholipase A2 (PLA2), which releases arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov The ability of certain benzimidazole derivatives to inhibit such enzymes contributes to their anti-inflammatory profile. nih.gov Given the structural similarities, it is plausible that this compound could exert anti-inflammatory effects through similar mechanisms, such as the inhibition of the NF-κB pathway or key inflammatory enzymes. However, dedicated studies are required to elucidate its specific mode of action.

Receptor-Ligand Interactions and Agonistic/Antagonistic Activities

The progesterone (B1679170) receptor (PR) is a nuclear receptor that plays a critical role in female reproductive functions and is a target for therapeutic intervention. While steroidal progestins are widely used, the development of non-steroidal PR agonists with improved selectivity is an active area of research. The benzimidazole scaffold has emerged as a promising template for designing such compounds.

A notable example is the discovery of 5-(3-cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, a potent and selective non-steroidal PR agonist. This compound demonstrated sub-nanomolar in vitro potency in a T47D alkaline phosphatase assay, comparable to the steroidal agonist medroxyprogesterone (B1676146) acetate (B1210297) (MPA). nih.gov Crucially, it exhibited high selectivity (>500-fold) for the PR over the glucocorticoid and androgen receptors. nih.gov

Although this compound is not a direct analog of this compound, its structure, which incorporates a 2-thioxo-benzimidazole moiety, highlights the potential of this heterocyclic system to serve as a scaffold for potent and selective PR agonists. The specific substitutions on the benzimidazole ring and the appended chemical groups are critical for achieving high binding affinity and selectivity. Further investigation is needed to determine if this compound or its close analogs possess any affinity for the progesterone receptor.

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. The PqsR receptor (also known as MvfR) is a key transcriptional regulator in the QS system of Pseudomonas aeruginosa, a significant opportunistic human pathogen. nih.govfrontiersin.org Inhibition of PqsR is a promising strategy to combat P. aeruginosa infections by attenuating its virulence without exerting bactericidal pressure, which may reduce the development of resistance. nih.gov

The benzimidazole scaffold has been identified as a key pharmacophore for the development of potent PqsR antagonists. nih.gov Structure-activity relationship (SAR) studies have revealed the importance of the N1-substituent on the benzimidazole ring for inhibitory activity. nih.govacs.org In a hit-to-lead optimization study, it was discovered that an isopropyl group at the N1 position was optimal for biological activity, as both smaller and larger substituents led to a decrease in potency. nih.gov

Interestingly, a study that aimed to improve the potency of a quinazolin-4(3H)-one-based PqsR inhibitor led to the discovery of a potent benzimidazole-derived series. nih.gov However, the replacement of a 2-amino group with a 1-methyl-1H-benzo[d]imidazol-2-thiol moiety in one of the lead compounds resulted in the abolishment of PqsR inhibitory activity. nih.govacs.org This finding suggests that while the 1-isopropyl substitution is favorable, the 2-thiol group in this compound may not be conducive to PqsR antagonism, at least in the context of the studied chemical series. This underscores the critical interplay of different substituents on the benzimidazole ring in determining biological activity.

Table 2: PqsR Inhibitory Activity of Benzimidazole Analogs

| Compound | Modification | PqsR Inhibitory Activity | Source |

| Analog with 1-methyl-1H-benzo[d]imidazol-2-thiol | Replacement of 2-amine with 2-thiol | Abolished | nih.govacs.org |

| Analog with 1-methyl-1H-benzo[d]imidazol-2-amine | N1-methyl substitution | 15-fold enhanced activity | nih.govacs.org |

| Analog with 1-isopropyl-1H-benzo[d]imidazol-2-amine | Optimal N1-substituent | Potent inhibition | nih.gov |

This table is interactive. You can sort and filter the data.

Enzyme Inhibition Studies (e.g., H+/K+-ATPase, ACAT, Blood Clotting Factors)

The benzimidazole core is present in several clinically important enzyme inhibitors. A prominent example is the class of proton pump inhibitors (PPIs), such as omeprazole (B731) and lansoprazole, which target the gastric H+/K+-ATPase. nih.govnih.gov These drugs are used to reduce gastric acid secretion. The mechanism of action involves the acid-activated conversion of the benzimidazole prodrug into a tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition. nih.gov

Studies on timoprazole (B35771) and omeprazole have shown that their acid-activated metabolites are potent inhibitors of the K+/H+-ATPase. nih.gov The inhibitory effect of some of these metabolites could be reversed by the reducing agent dithiothreitol, indicating the involvement of disulfide bond formation. nih.gov Although this compound is not a direct analog of these PPIs, the presence of the benzimidazole-2-thiol moiety suggests a potential for interaction with enzymes, possibly through metal chelation or covalent modification, depending on the specific enzyme's active site.

Anthelmintic Properties and Nematicidal Activity

Benzimidazoles are a well-established class of anthelmintic drugs used to treat infections by parasitic worms in both humans and animals. nih.gov Their primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule-dependent processes in the parasite, such as cell division and nutrient absorption, ultimately leading to its death. nih.gov

Studies using the free-living nematode Caenorhabditis elegans as a model organism have shown that the efficacy of benzimidazoles is dependent on their binding to the parasite's β-tubulin. nih.gov Resistance to benzimidazoles in nematodes is often associated with mutations in the β-tubulin gene. nih.gov The tissue-specific expression of susceptible β-tubulin isoforms, particularly in the neurons of the parasite, appears to be crucial for the anthelmintic effect. nih.gov

Furthermore, research on other imidazole (B134444) derivatives has identified compounds with potent nematicidal activity. For example, diisopropylphenyl-imidazole (DII) was found to be lethal to C. elegans at both larval and adult stages, with a mechanism of action that appears to be distinct from classical anthelmintics and involves a previously unidentified UNC-29-containing muscle acetylcholine (B1216132) receptor. plos.org The lipophilicity of such compounds, enhanced by substituents like isopropyl groups, is thought to facilitate their passage through the nematode cuticle. plos.org

Given that the benzimidazole scaffold is a known anthelmintic pharmacophore and the presence of a lipophilic isopropyl group, it is highly probable that this compound possesses anthelmintic or nematicidal properties. Experimental validation of its activity against various nematode species is warranted.

Antioxidant Activity

The antioxidant potential of this compound and its analogs has been a subject of significant research interest. Studies have explored their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of these compounds is often evaluated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as assessments of their effects on lipid peroxidation.

The structural features of benzimidazole-2-thiol derivatives play a crucial role in their antioxidant activity. For instance, the presence of hydroxyl and methoxy (B1213986) groups on the benzimidazole core or on associated phenyl rings can significantly influence their radical scavenging capabilities. rsc.org

Research has shown that certain benzimidazole-2-thione derivatives, particularly those incorporating hydrazone moieties, exhibit notable antioxidant effects. bas.bgresearchgate.net These compounds have been designed as analogs of melatonin, a known antioxidant, and have demonstrated the ability to inhibit induced oxidative stress. bas.bgresearchgate.net In some cases, the antioxidant and cytoprotective effects of these derivatives have been found to be comparable to those of quercetin, a well-established natural antioxidant. bas.bg

The antioxidant mechanism of these compounds can involve direct scavenging of free radicals. However, some studies suggest that their antioxidant action might also be mediated through other pathways, such as the potentiation of endogenous antioxidant defense systems or the reduction of reactive species sources.

It has been observed that the nature and position of substituents on the benzimidazole ring system significantly impact the antioxidant potency. For example, di- and trihydroxy substituted 1H-benzimidazole-2-yl hydrazones have been identified as particularly effective radical scavengers. rsc.org The polarity of the surrounding medium can also affect the antioxidant mechanism. rsc.org

The following table summarizes the antioxidant activity of selected this compound analogs and related benzimidazole derivatives from various studies. The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the respective assays.

Table 1: Antioxidant Activity of this compound Analogs and Related Compounds

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

|---|---|---|---|

| 2,3-dihydroxy hydrazone 5b | - | - | rsc.org |

| 3,4-dihydroxy hydrazone 5d | - | - | rsc.org |

| Vanillin-containing derivative | - | - | researchgate.net |

| Syringaldehyde-containing derivative | - | - | researchgate.net |

| Melatonin | - | - | rsc.org |

| Quercetin | - | - | rsc.org |

| Trolox | - | - | researchgate.net |

Note: Specific IC50 values for this compound were not available in the searched literature. The table presents data for structurally related analogs to provide an indication of the potential antioxidant activity of this class of compounds. The effectiveness of compounds 5b and 5d was highlighted as the most potent in the referenced study, though exact IC50 values were not provided in the abstract. rsc.org

In addition to radical scavenging, some benzimidazole derivatives have been shown to protect against lipid peroxidation. For example, certain compounds have been effective in decreasing ferrous iron-induced molecular damage in model systems containing lecithin. bas.bgresearchgate.net The protective effect observed was in a similar concentration range to that of strong reference antioxidants. researchgate.net

Structure Activity Relationship Sar and Rational Design Principles for 1 Isopropyl 1h Benzoimidazole 2 Thiol Derivatives

Impact of Isopropyl Group Substitution on Biological Potency and Selectivity

The isopropyl group at the N1 position of the benzimidazole (B57391) ring plays a crucial role in defining the biological potency and selectivity of 1-isopropyl-1H-benzoimidazole-2-thiol derivatives. The size and lipophilicity of this group can significantly influence how the molecule interacts with its biological target.

Substitutions at the N1 position of the benzimidazole scaffold are known to greatly influence the anti-inflammatory activity of these compounds. nih.gov The isopropyl group, being a small, branched alkyl group, can provide a balance of steric bulk and lipophilicity that may be optimal for fitting into the binding pocket of a target enzyme or receptor. This is exemplified in studies of various benzimidazolone derivatives where N-acylation and the nature of the substituent at the 1-position were critical for antimicrobial activity. researchgate.net For instance, in a series of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, the presence of the isopropyl group was a constant feature in compounds exhibiting significant antibacterial and antifungal properties. researchgate.net

The selectivity of these compounds is also tied to the nature of the N1-substituent. A bulkier or more flexible group might allow for interactions with a broader range of targets, leading to lower selectivity. Conversely, the specific size and shape of the isopropyl group may favor binding to a particular target over others, thereby enhancing selectivity.

Role of Thiol Moiety in Bioactivity and Reactivity

The thiol (-SH) group at the C2 position of the benzimidazole ring is a key pharmacophore that is central to the bioactivity and reactivity of this class of compounds. This moiety can exist in tautomeric equilibrium with its thione form (-C=S). mdpi.com

The thiol group is known to be highly reactive and can participate in various biological interactions, including the formation of disulfide bonds with cysteine residues in proteins. This covalent modification can lead to irreversible inhibition of enzymes, a mechanism exploited in the design of certain drugs. The nucleophilic nature of the thiol group also allows it to act as a potent antioxidant by scavenging reactive oxygen species. researchgate.net

Furthermore, the thiol moiety serves as a versatile synthetic handle for the introduction of various substituents, allowing for the creation of diverse chemical libraries for screening. For example, alkylation of the thiol group in 2-mercaptobenzimidazole (B194830) derivatives has been used to generate a wide range of thioether compounds with altered pharmacological properties. researchgate.net The reactivity of the thiol group is also central to the synthesis of related heterocyclic systems, such as thiazolo- and oxazolo-benzimidazoles. researchgate.net

Influence of Benzimidazole Ring Substituents on Pharmacological Profiles

Modifications to the benzene (B151609) portion of the benzimidazole ring system have a profound impact on the pharmacological profiles of this compound derivatives. Substituents at the C5 and C6 positions are particularly important in modulating activity. nih.gov

In a study of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, various substituents on the arylideneamino group at the C5 position led to a wide range of α-glucosidase inhibitory activity. nih.govacs.org This highlights how even distant modifications can transmit their electronic effects to the core scaffold and influence its interaction with the target enzyme. Similarly, in the development of antihypertensive benzimidazole derivatives, substitutions at the 5-position with carboxamido and sulfonyl groups were found to be critical for activity. researchgate.net

| Compound/Derivative | Substitution | Observed Pharmacological Effect |

| 1-Isopropyl-3-acyl-5-methyl-benzimidazolone | Methyl group at C5 | Enhanced antimicrobial activity researchgate.net |

| 5-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol | Chloro group at C5 | A commercially available derivative alfa-chemistry.com |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | Various aromatic substituents at C5 | Potent α-glucosidase inhibition nih.govacs.org |

| 5-Carboxamido/sulfonyl benzimidazoles | Carboxamido or sulfonyl at C5 | Antagonism of the cannabinoid receptor nih.gov |

Stereochemical Considerations in Biological Activity (e.g., Enantiomeric Activity)

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. nih.gov While this compound itself is not chiral, the introduction of chiral centers through substitution can lead to enantiomers with potentially different pharmacological properties.

The differential activity of enantiomers often arises from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with a chiral biological target, such as an enzyme or receptor. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may have a much weaker interaction or even interact with a different target altogether.

Although specific studies on the enantiomeric activity of this compound derivatives are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are well-established. For many classes of drugs, a single enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. Therefore, when designing new derivatives of this compound that incorporate chiral centers, it is crucial to consider the synthesis and biological evaluation of individual enantiomers.

Development of Pharmacophores for Targeted Biological Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of pharmacophore models for this compound derivatives is a key step in designing compounds with specific, targeted biological activities. frontiersin.orgrsc.org

Based on SAR studies, a general pharmacophore for this class of compounds would likely include:

An N1-substituted benzimidazole scaffold for core interactions.

A C2-thiol or thione moiety for key binding or reactivity.

Specific substitution patterns on the benzimidazole ring to fine-tune activity and selectivity.

For example, a pharmacophore model for cyclooxygenase (COX) inhibition by benzimidazole derivatives was developed, highlighting the importance of a hydrogen bond acceptor, two aromatic rings, and a hydrophobic interaction. plantarchives.org Another study on farnesoid X receptor (FXR) agonists identified a pharmacophore model consisting of three hydrophobic features and two aromatic rings. researchgate.net These models provide a virtual blueprint for the design of new molecules with a higher probability of possessing the desired biological activity.

Rational Design Strategies for Enhanced Efficacy and Specificity

Rational drug design aims to create new medications based on a thorough understanding of the biological target. For this compound derivatives, several rational design strategies can be employed to enhance their efficacy and specificity. nih.gov

One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein to design molecules that fit perfectly into its binding site. This approach relies on techniques like X-ray crystallography and molecular docking to visualize and predict molecular interactions.

Another approach is ligand-based drug design , which is employed when the structure of the target is unknown. This strategy relies on the knowledge of existing active molecules to develop a pharmacophore model that can be used to design new compounds with improved properties.

Furthermore, the concept of bioisosteric replacement can be used, where a specific functional group in a molecule is replaced by another group with similar physical or chemical properties to improve the pharmacological profile. For instance, the thiol group could be replaced with other hydrogen-bonding moieties to explore different interaction patterns.

By combining these strategies, researchers can systematically modify the structure of this compound to develop new derivatives with enhanced potency, improved selectivity, and better pharmacokinetic properties, ultimately leading to more effective and safer therapeutic agents. nih.govnih.gov

Coordination Chemistry and Complexation Behavior of 1 Isopropyl 1h Benzoimidazole 2 Thiol As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-derived ligands is a well-established area of research. nih.govnih.gov Typically, these complexes are prepared by reacting the ligand with a corresponding metal salt in a suitable solvent, often with the application of heat. nih.govnih.gov Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, ¹H-NMR, mass spectrometry, and elemental analysis to confirm the structure and coordination of the ligand to the metal center. nih.govresearchgate.net

Transition metal complexes of benzimidazole (B57391) derivatives have been extensively studied. nih.govresearchgate.net The synthesis of Cu(II), Co(II), and Ni(II) complexes often involves the reaction of the benzimidazole ligand with the respective metal chlorides or acetates in an alcoholic solution. nih.govrsc.org For instance, the synthesis of a Zn(II) complex was achieved by dissolving the ligand and zinc acetate (B1210297) in ethanol (B145695) and stirring the solution at room temperature. nih.gov The resulting complexes often exhibit distinct colors and morphologies. nih.gov

Characterization data for these complexes provide insights into their structure. For example, in many benzimidazole complexes, the ligand coordinates to the metal ion through one of the nitrogen atoms of the imidazole (B134444) ring. nih.gov The geometry of the resulting complexes can vary, with tetrahedral and square planar geometries being reported for Ni(II) and Cu(II) complexes, respectively. researchgate.net Iridium complexes with benzimidazole-based ligands have also been synthesized and characterized, often exhibiting interesting photophysical properties.

| Metal Ion | Typical Starting Material | General Synthetic Condition |

| Cu(II) | Copper(II) chloride, Copper(II) acetate | Reaction in ethanol at room temperature or reflux |

| Co(II) | Cobalt(II) chloride | Reaction in ethanol at reflux |

| Ni(II) | Nickel(II) chloride | Reaction in ethanol at reflux |

| Ir(III) | Iridium(III) chloride hydrate | Reaction in a suitable solvent, often with heating |

While the coordination chemistry of 1-Isopropyl-1H-benzoimidazole-2-thiol with transition metals is more widely reported, the formation of lanthanide coordination compounds is also an area of interest. The synthesis of these complexes would typically involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a suitable solvent system. The characterization of such compounds would rely on techniques similar to those used for transition metal complexes, with a particular focus on luminescence spectroscopy, given the characteristic emissive properties of many lanthanide ions.

Ligand Binding Modes and Geometries in Metal Complexes

This compound can exhibit various binding modes in its metal complexes. The most common mode of coordination for benzimidazole-based ligands is through the nitrogen atom of the imidazole ring. nih.gov However, the presence of the thiol group introduces the possibility of coordination through the sulfur atom as well. This can lead to the ligand acting as a monodentate donor through either the nitrogen or the sulfur, or as a bidentate donor, chelating to the metal center through both atoms.